H-Bond Donor and cLogP Comparison with Secondary Amine Analog
The tertiary N-methyl-N-propargylamine motif in the target compound eliminates one hydrogen-bond donor (HBD = 1) relative to the secondary-amine analog 6-methyl-2-(prop-2-yn-1-ylamino)pyridine-3-carboxylic acid (CAS 1248642-65-0; HBD = 2). This N-methylation also increases calculated logP (XLogP3 = 1.3 for the target compound [1] vs. an estimated 0.8–1.0 for the des-methyl comparator), enhancing passive membrane permeability. In matched-pair analyses of 2-aminopyridine scaffolds, N-methylation has been associated with a 2- to 5-fold improvement in cellular permeability in Caco-2 monolayers [2].
| Evidence Dimension | Hydrogen-bond donor count and computed logP (XLogP3) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3 = 1.3 (C₁₁H₁₂N₂O₂, MW 204.22) |
| Comparator Or Baseline | 6-Methyl-2-(prop-2-yn-1-ylamino)pyridine-3-carboxylic acid (CAS 1248642-65-0): HBD = 2; XLogP3 estimated 0.8–1.0 (C₁₀H₁₀N₂O₂, MW 190.20) |
| Quantified Difference | ΔHBD = −1; ΔXLogP3 ≈ +0.3–0.5 log units; ΔMW = +14 Da (N-CH₃) |
| Conditions | In silico prediction; XLogP3 calculated via PubChem algorithm; no experimental logD data identified. |
Why This Matters
A single N-methylation event removes a hydrogen-bond donor—a parameter known to dominate CNS drug-likeness and permeability—while simultaneously increasing lipophilicity; selecting the under-methylated comparator for a permeability-sensitive target could systematically bias an HTS campaign toward false negatives.
- [1] Kuujia. Computed properties for CAS 1558201-35-6. URL: https://www.kuujia.com/cas-1558201-35-6.html (accessed 2026-05-01). View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Review; matched-pair N-methylation permeability data). DOI: 10.1021/jm1013693. View Source
